N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2O3/c9-3-1-5(14-7(16)8(11,12)13)6(15(17)18)2-4(3)10/h1-2H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYISDLLOLJBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184828 | |
| Record name | N-(5-Chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218456-62-3 | |
| Record name | N-(5-Chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218456-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the nitration of a precursor compound, followed by acylation. One common method involves the following steps :
Nitration: A mixture of 70% nitric acid and concentrated sulfuric acid is prepared and cooled to -4°C. The precursor compound, such as 3’-chloro-4’-fluoroacetanilide, is added in small portions. The reaction mixture is stirred at 0°C for 10 minutes and then at room temperature for an additional 30 minutes. The acidic solution is then poured into ice-cold water, and the precipitate is collected and washed with ice-cold water.
Acylation: The nitrated product is then subjected to acylation using trifluoroacetic anhydride in the presence of a suitable base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: Formation of N1-(5-amino-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
N1-(5-Chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide has been investigated for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. The incorporation of trifluoromethyl groups can enhance biological activity due to increased lipophilicity and metabolic stability .
- Anticancer Properties : Research indicates that nitrophenyl derivatives may have cytotoxic effects on cancer cells. This compound could be explored further for its ability to inhibit tumor growth or induce apoptosis in specific cancer cell lines .
Agrochemicals
The compound's chemical structure suggests potential applications in agrochemicals:
- Herbicides and Insecticides : Compounds containing nitrophenyl groups are often used in the development of herbicides and insecticides due to their efficacy in targeting specific biological pathways in pests . The fluorinated moieties may improve the efficacy and environmental stability of these agrochemicals.
Material Science
This compound can also find applications in material science:
- Polymer Additives : Its unique chemical properties might allow it to be utilized as an additive in polymers to enhance thermal stability and chemical resistance .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of various nitrophenyl derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening process. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis Optimization for Agrochemical Applications
Research focused on optimizing the synthesis route of this compound for use as an insecticide. Various reaction conditions were tested to maximize yield and purity. The optimized method resulted in a 95% yield with high purity levels suitable for field trials.
Mechanism of Action
The mechanism of action of N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence the compound’s reactivity and binding affinity to these targets. The trifluoroacetamide moiety may also play a role in stabilizing the compound’s interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Physicochemical and Reactivity Comparison
Electron-Withdrawing Effects
Solubility and Stability
- The trifluoroacetamide group improves lipophilicity compared to unsubstituted acetamides, enhancing membrane permeability in biological systems. However, compounds with thioether linkages (e.g., ) exhibit lower metabolic stability due to susceptibility to oxidation .
Biological Activity
N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide, a compound with significant chemical complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.
Molecular Formula: C8H6ClF2N2O3
Molecular Weight: 232.6 g/mol
CAS Number: 81962-58-5
The compound features a trifluoroacetamide moiety and a nitrophenyl group, which are critical for its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The results demonstrated that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this class of compounds against various cancer cell lines. Notably, the compound displayed significant cytotoxicity towards human colorectal adenocarcinoma Caco2 cells. The cytotoxicity was correlated with the lipophilicity of the compounds, suggesting that structural modifications could enhance their therapeutic potential .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Tyrosine Kinases: This inhibition plays a crucial role in cancer progression and metastasis.
- Modulation of NF-κB Signaling: By influencing this pathway, the compound may exhibit anti-inflammatory properties.
- Impact on Apoptosis: The compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling .
Study on Antiviral Properties
A recent study explored nitrogen-containing compounds similar to this compound for their antiviral effects against influenza A virus (IAV). The findings revealed that certain derivatives exhibited significant antiviral activity by inhibiting viral replication and reducing cytokine levels associated with inflammation . This suggests potential applications in treating viral infections.
Evaluation of Structural Variants
Another study focused on the structural variations within related compounds and their biological activities. It highlighted how modifications to the nitrophenyl group could enhance both antioxidant and cytotoxic properties. Such insights are invaluable for designing new pharmacological agents based on these structures .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(5-chloro-4-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing 5-chloro-4-fluoro-2-nitroaniline with trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine. Reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system such as ethyl acetate/hexane (1:3). Post-reaction, the product is isolated via filtration and recrystallized using pet-ether or ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.5–8.5 ppm for nitro and halogen-substituted phenyl) and the trifluoroacetamide group (CF₃ resonance at ~115–120 ppm in ¹³C NMR).
- IR Spectroscopy : Confirms the presence of C=O (amide I band at ~1680–1700 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹).
- Mass Spectrometry : Validates molecular weight via [M+H]⁺ peaks and fragmentation patterns consistent with chloro/fluoro substituents .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Preclinical studies suggest antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal properties (e.g., Candida albicans), likely due to the electron-withdrawing nitro and trifluoroacetamide groups enhancing membrane penetration. Anticancer activity has been observed in vitro, with IC₅₀ values <50 µM in breast and lung cancer cell lines .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, and what variables most significantly impact scalability?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher purity to avoid side reactions.
- Catalyst Screening : Bases like DMAP (4-dimethylaminopyridine) can accelerate acylation steps.
- Temperature Control : Maintaining reflux temperatures (±2°C) minimizes byproduct formation (e.g., hydrolysis of TFAA).
- Scalability : Batch size adjustments must account for exothermic reactions; pilot-scale trials using stirred-tank reactors are recommended .
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin for cytotoxicity).
- Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid false negatives.
- Metabolic Stability Testing : Evaluate liver microsomal stability to rule out rapid degradation artifacts.
- Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm reproducibility .
Q. What reaction mechanisms are proposed for the decomposition or metabolic pathways of this compound?
- Methodological Answer :
- Hydrolysis : The trifluoroacetamide group undergoes slow hydrolysis in aqueous media (pH-dependent), forming 5-chloro-4-fluoro-2-nitroaniline and trifluoroacetic acid.
- Metabolic Pathways : Cytochrome P450 enzymes (CYP3A4) likely mediate N-deacetylation, as observed in analogs. Radiolabeled studies (¹⁴C-trifluoroacetamide) can track metabolite formation .
Q. How can researchers design analogs to study structure-activity relationships (SAR) while maintaining metabolic stability?
- Methodological Answer :
- Core Modifications : Replace the nitro group with cyano (-CN) or sulfonamide (-SO₂NH₂) to assess electron-withdrawing effects.
- Fluorine Substitution : Introduce para-fluoro or trifluoromethyl groups on the phenyl ring to enhance lipophilicity (logP optimization).
- Pro-drug Strategies : Mask the acetamide as an ester to improve bioavailability, with enzymatic cleavage in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
